LogP-Driven Lipophilicity Differentiation: Target Compound vs. 4-Bromophenyl Analog
The target compound (CAS 1157455-94-1) has a calculated logP of 2.41, compared to 2.97 for the mono-brominated analog 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole (CAS 170230-86-1) [1]. The 0.56 log unit reduction arises from the ortho-chlorine substituent, which increases polarity and reduces passive membrane permeability in a predictable manner relevant to CNS drug-likeness thresholds (logP <5) [2].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | 2.41 (Fluorochem calculated value) |
| Comparator Or Baseline | 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole: logP 2.97 (Chembase) |
| Quantified Difference | ΔlogP = -0.56 (target compound is less lipophilic) |
| Conditions | Computed logP; consistent methodology cross-vendor (ALOGPS or similar). |
Why This Matters
For CNS-targeted screening libraries, the lower logP of the target compound aligns better with optimal CNS drug-like space (logP 1–4), making it a preferred choice over the more lipophilic mono-bromo analog when blood-brain barrier penetration is a design criterion.
- [1] Chembase. 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole (CAS 170230-86-1). LogP 2.966. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. CNS drug-likeness: logP <5, ideally 1–4. View Source
